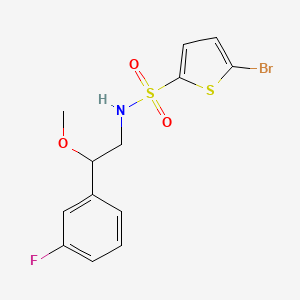

5-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

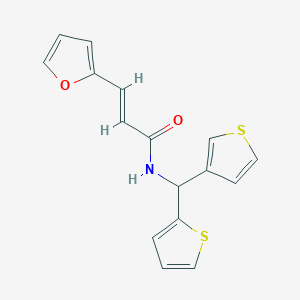

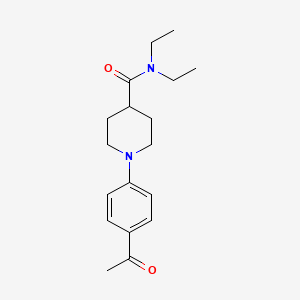

Compounds like this one are typically organic molecules that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The bromo-, fluoro-, and methoxy- groups are all functional groups that can significantly affect the properties of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic aromatic substitution or palladium-catalyzed coupling. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The reactivity of a compound like this would depend on the specific functional groups present. Bromine atoms are often good leaving groups, so they might be replaced in a reaction with a nucleophile .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various laboratory experiments .科学的研究の応用

Cerebrovasodilatation and Anticonvulsant Activities

One study discusses a series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, highlighting their anticonvulsant activities. Sulfones with halo substituents, similar in structure to the compound of interest, showed high activity. Specifically, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide demonstrated significant anticonvulsant effects and selectively increased cerebral blood flow in animals, suggesting potential applications in cerebrovascular research and therapy for neurological disorders (Barnish et al., 1981).

Urease Inhibition and Antibacterial Activities

Another study focused on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including similar structural analogs, exhibited urease inhibition and antibacterial activities. The study emphasizes the significance of substituent patterns on the aromatic ring, affecting the overall results and highlighting the compound's potential in antimicrobial and enzyme inhibition research (Noreen et al., 2017).

CCR4 Receptor Antagonism

Research on CCR4 receptor antagonists identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a lead compound for further development. This study illustrates the process from initial hit to the discovery of potent, bioavailable CCR4 receptor antagonist drugs, showcasing the compound's relevance in immunology and potential therapeutic applications (Kindon et al., 2017).

Proton Exchange Membranes

Research into polymers for fuel cell applications found that poly(arylene ether sulfone)s with flexible acid side chains, synthesized from bromination and coupling reactions similar to those involving sulfonamide compounds, exhibited high proton conductivities and low methanol permeabilities. These materials demonstrate the potential of related sulfonamide compounds in energy technology (Wang et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKNNDZPHZOGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)

![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)